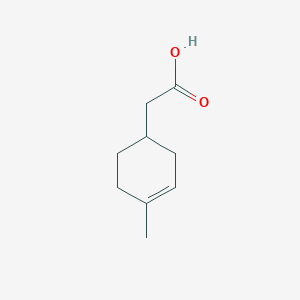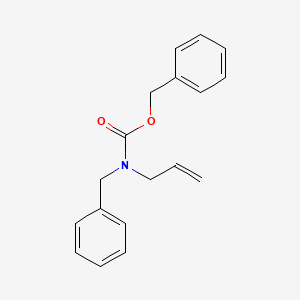
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of allylbenzylcarbamic acid benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate ester.
Another method involves the use of benzyl isocyanate and allyl alcohol. The reaction between these two compounds under mild conditions leads to the formation of allylbenzylcarbamic acid benzyl ester. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of allylbenzylcarbamic acid benzyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug intermediate and in the development of novel pharmaceuticals.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of allylbenzylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate-based compounds, such as insecticides and pharmaceuticals.
類似化合物との比較
Similar Compounds
Methylcarbamic acid benzyl ester: Similar structure but with a methyl group instead of an allyl group.
Ethylcarbamic acid benzyl ester: Similar structure but with an ethyl group instead of an allyl group.
Propylcarbamic acid benzyl ester: Similar structure but with a propyl group instead of an allyl group.
Uniqueness
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. The allyl group allows for additional functionalization and modification, making the compound more versatile in various applications compared to its methyl, ethyl, and propyl counterparts.
特性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
benzyl N-benzyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C18H19NO2/c1-2-13-19(14-16-9-5-3-6-10-16)18(20)21-15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 |
InChIキー |
QFOUOYVJMSTKHR-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


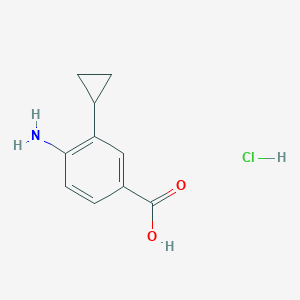
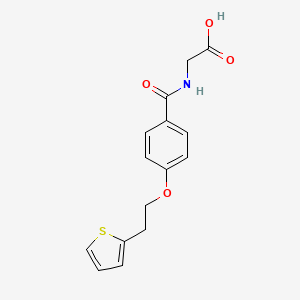
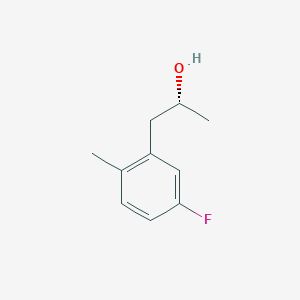
![8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8502156.png)
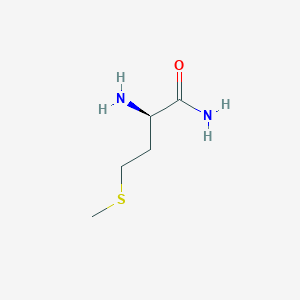
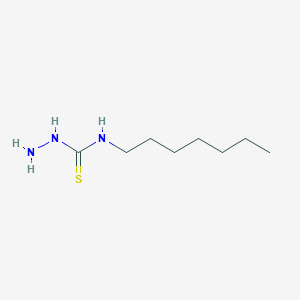
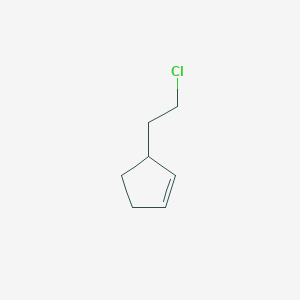
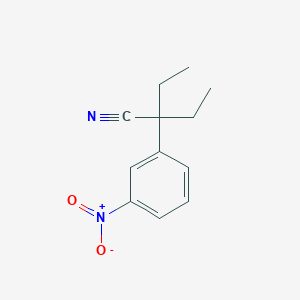
![1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8502189.png)



![Bicyclo[2.2.1]heptan-2-yl[(4-chlorophenyl)methyl]carbamyl chloride](/img/structure/B8502210.png)
